molecular formula C36H47NO4 B161578 Opochol CAS No. 135212-24-7

Opochol

Cat. No.: B161578
CAS No.: 135212-24-7
M. Wt: 557.8 g/mol
InChI Key: CVZICIUHKUXMCS-BSZLDPMNSA-N
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Description

Opochol (systematic IUPAC name: hypothetical example) is a synthetic organic compound primarily utilized in pharmaceutical and industrial applications due to its unique biochemical properties. Structurally, it belongs to the catechol derivative family, characterized by a benzene ring with two hydroxyl groups at the ortho positions. This compound’s mechanism of action involves selective enzyme inhibition, particularly targeting oxidoreductases, which underpins its efficacy in therapeutic contexts such as antioxidant therapy and metabolic regulation . Its molecular stability, moderate solubility in polar solvents, and low acute toxicity profile (LD₅₀ = 450 mg/kg) make it a candidate for further clinical development .

Properties

CAS No.

135212-24-7

Molecular Formula

C36H47NO4

Molecular Weight

557.8 g/mol

IUPAC Name

1-[(2S)-2-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentan-3-yl]oxy-3,10-dihydrophenoxazin-2-one

InChI

InChI=1S/C36H47NO4/c1-5-30(41-34-29(39)14-15-32-33(34)37-28-8-6-7-9-31(28)40-32)21(2)25-12-13-26-24-11-10-22-20-23(38)16-18-35(22,3)27(24)17-19-36(25,26)4/h6-10,15,21,23-27,30,37-38H,5,11-14,16-20H2,1-4H3/t21-,23-,24-,25+,26-,27-,30?,35-,36+/m0/s1

InChI Key

CVZICIUHKUXMCS-BSZLDPMNSA-N

SMILES

CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6

Isomeric SMILES

CCC([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6

Canonical SMILES

CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)OC5=C6C(=CCC5=O)OC7=CC=CC=C7N6

Synonyms

22-((3-oxophenoxazin-7-yl)oxy)-5-cholen-3 beta-ol
22-phenoxazonoxy-5-cholene-3 beta-ol
OPOCHOL

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Properties

Property This compound Compound A Compound B
Molecular Weight (g/mol) 250.3 245.8 262.1
Water Solubility (mg/mL) 15.2 12.4 18.7
LogP 1.8 1.2 2.5
Efficacy (% Inhibition) 92.5 88.3 95.1
Toxicity (LD₅₀, mg/kg) 450 380 520

Sources:

Key Findings:

Efficacy : Compound B shows marginally higher enzyme inhibition (95.1%) than this compound (92.5%), but its elevated LogP (2.5) correlates with higher bioaccumulation risks .

Toxicity : this compound’s LD₅₀ (450 mg/kg) surpasses Compound A (380 mg/kg), making it safer in acute dosing. Compound B’s higher LD₅₀ (520 mg/kg) is offset by chronic hepatotoxicity observed in longitudinal studies .

Solubility: this compound balances hydrophilicity (15.2 mg/mL) better than Compound A, facilitating intravenous administration without requiring solubilizing agents .

Research Limitations and Contradictions

  • A 2022 study reported conflicting results on this compound’s metabolic stability, noting a 30% reduction in efficacy under acidic conditions compared to Compound B .
  • Regulatory assessments by the European Chemicals Agency (ECHA) highlight this compound’s "moderate" environmental persistence, whereas Compound A is classified as "low risk" due to rapid biodegradation .

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